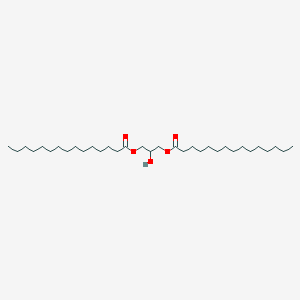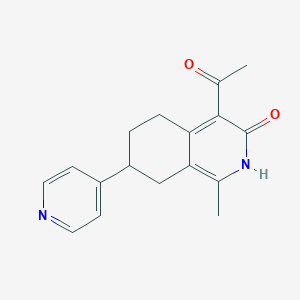
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Descripción general
Descripción
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as 4-AMI, is a novel compound that has been found to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods and has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including dopamine D2 receptor agonism, inhibition of acetylcholinesterase, and anti-inflammatory activity. The compound has been used in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood. However, it has been found to exhibit dopamine D2 receptor agonism, which may be responsible for its potential therapeutic effects in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may be responsible for its potential therapeutic effects in inflammation.
Efectos Bioquímicos Y Fisiológicos
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit dopamine D2 receptor agonism, which may lead to increased dopamine release and improved motor function in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may lead to increased acetylcholine levels and improved cognitive function in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may lead to reduced inflammation and improved immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a good candidate for new drug development. It exhibits various biochemical and physiological effects, which makes it a versatile compound for different types of experiments. However, there are also limitations to using 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, it may exhibit side effects or toxicity at higher doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone. One potential direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation. Another potential direction is to study its pharmacokinetics and pharmacodynamics, which may provide insight into its safety and efficacy in humans. Additionally, further research may be needed to determine the optimal dosage and administration route for 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in different types of experiments. Overall, 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
107189-96-8 |
|---|---|
Nombre del producto |
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone |
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
4-acetyl-1-methyl-7-pyridin-4-yl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21) |
Clave InChI |
NVTWQACIVZHUPA-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
SMILES canónico |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
Sinónimos |
4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone MS 857 MS-857 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

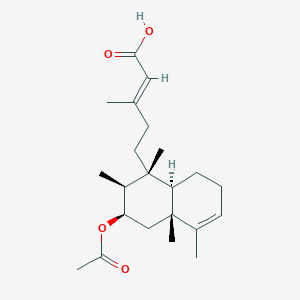
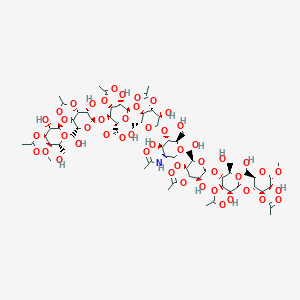
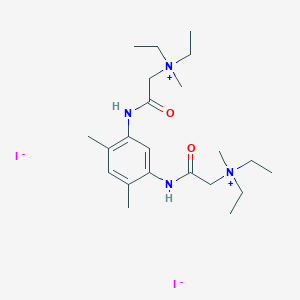
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
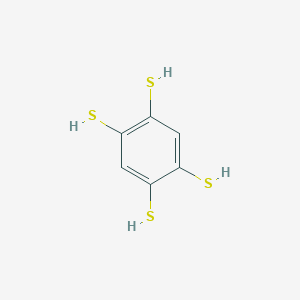
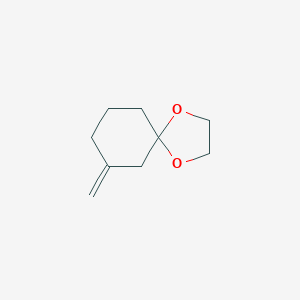
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)
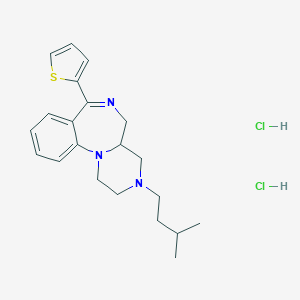

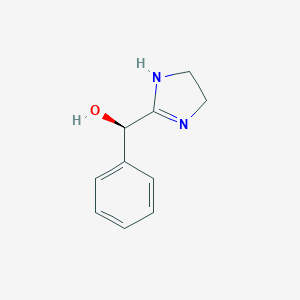
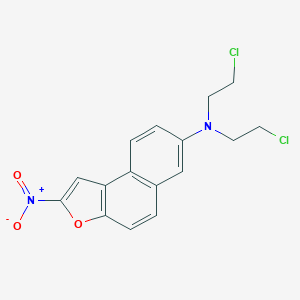
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
